molecular formula C18H12N2S B2924483 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile CAS No. 338795-41-8

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile

Cat. No.: B2924483
CAS No.: 338795-41-8
M. Wt: 288.37
InChI Key: WUJVDBYAKSCQDJ-UHFFFAOYSA-N
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Description

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is an organic compound with the molecular formula C18H12N2S and a molecular weight of 288.37 g/mol . . This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 5-bromo-2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylsulfanyl-5-phenylpyridine-3-carbonitrile
  • 5-Phenyl-2-(phenylthio)pyridine-3-carbonitrile

Uniqueness

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is unique due to the presence of both a phenyl and a phenylsulfanyl group attached to the nicotinonitrile core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S/c19-12-15-11-16(14-7-3-1-4-8-14)13-20-18(15)21-17-9-5-2-6-10-17/h1-11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVDBYAKSCQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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